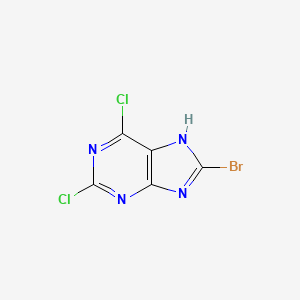
8-Bromo-2,6-dichloro-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,6-dichloro-9H-purine is a purine derivative characterized by the presence of bromine and chlorine atoms at the 8th and 2nd, 6th positions, respectively. This compound is part of a broader class of purine derivatives, which are known for their significant roles in various biological processes and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dichloro-9H-purine typically involves the halogenation of purine derivatives. One common method starts with 2,6-dichloropurine as the substrate. The bromination at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions
8-Bromo-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 6th positions can be substituted with other nucleophiles.
Cross-Coupling Reactions: The bromine atom at the 8th position can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as acetonitrile are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted purine derivatives can be obtained.
Coupling Products: Aryl-substituted purines are typical products of cross-coupling reactions.
科学的研究の応用
8-Bromo-2,6-dichloro-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-Bromo-2,6-dichloro-9H-purine involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis through pathways involving mitochondrial and lysosomal disruption . The exact molecular targets may include enzymes and receptors involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Uniqueness
8-Bromo-2,6-dichloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and cross-coupling reactions makes it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C5HBrCl2N4 |
|---|---|
分子量 |
267.90 g/mol |
IUPAC名 |
8-bromo-2,6-dichloro-7H-purine |
InChI |
InChI=1S/C5HBrCl2N4/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H,9,10,11,12) |
InChIキー |
MPAHKAKCKLJXBV-UHFFFAOYSA-N |
正規SMILES |
C12=C(N=C(N1)Br)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


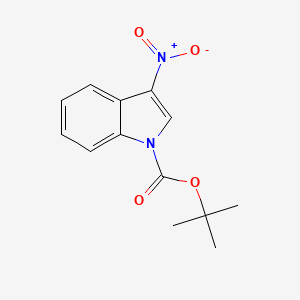
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)

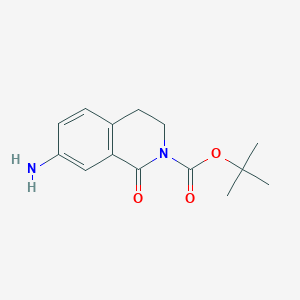
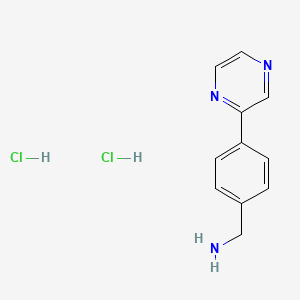
![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)
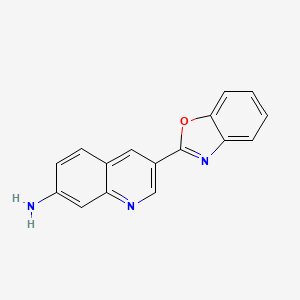

![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)

![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)


